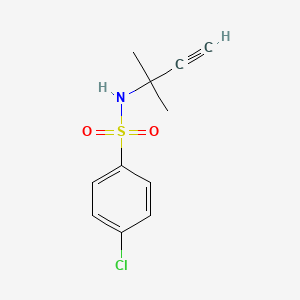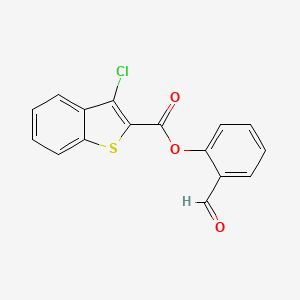
5-acetyl-2-methyl-N-2-naphthyl-3-furamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-acetyl-2-methyl-N-2-naphthyl-3-furamide, also known as AMN082, is a selective agonist of metabotropic glutamate receptor 7 (mGluR7). This compound has gained attention in the scientific community due to its potential application in the treatment of various neurological disorders.
Mecanismo De Acción
5-acetyl-2-methyl-N-2-naphthyl-3-furamide acts as a selective agonist of mGluR7, a G protein-coupled receptor that is primarily expressed in the central nervous system. Activation of mGluR7 leads to the inhibition of neurotransmitter release, including glutamate and GABA. This inhibition is thought to contribute to the neuroprotective and cognitive-enhancing effects of 5-acetyl-2-methyl-N-2-naphthyl-3-furamide.
Biochemical and Physiological Effects:
5-acetyl-2-methyl-N-2-naphthyl-3-furamide has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons. Additionally, 5-acetyl-2-methyl-N-2-naphthyl-3-furamide has been shown to increase the activity of antioxidant enzymes, which may contribute to its neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-acetyl-2-methyl-N-2-naphthyl-3-furamide has several advantages for lab experiments. It is highly selective for mGluR7, which allows for more precise studies of its effects. Additionally, it has been shown to have low toxicity and good bioavailability. However, one limitation of 5-acetyl-2-methyl-N-2-naphthyl-3-furamide is its relatively short half-life, which may make it difficult to study in vivo.
Direcciones Futuras
There are several future directions for the study of 5-acetyl-2-methyl-N-2-naphthyl-3-furamide. One potential application is in the treatment of neurodegenerative diseases, such as Parkinson's and Alzheimer's disease. Additionally, 5-acetyl-2-methyl-N-2-naphthyl-3-furamide may have potential as a cognitive enhancer for the treatment of schizophrenia and depression. Further studies are needed to fully understand the biochemical and physiological effects of 5-acetyl-2-methyl-N-2-naphthyl-3-furamide and its potential applications in the treatment of neurological disorders.
Métodos De Síntesis
The synthesis of 5-acetyl-2-methyl-N-2-naphthyl-3-furamide involves a multi-step process. The first step is the synthesis of 2-naphthylamine, which is then reacted with acetyl chloride to form 2-acetylnaphthalene. The next step involves the reaction of 2-acetylnaphthalene with methylmagnesium bromide to form 5-acetyl-2-methylnaphthalene. Finally, the reaction of 5-acetyl-2-methylnaphthalene with furfurylamine in the presence of trifluoroacetic acid leads to the formation of 5-acetyl-2-methyl-N-2-naphthyl-3-furamide.
Aplicaciones Científicas De Investigación
5-acetyl-2-methyl-N-2-naphthyl-3-furamide has been extensively studied for its potential application in the treatment of various neurological disorders. It has been shown to have neuroprotective effects in animal models of Parkinson's disease, Alzheimer's disease, and epilepsy. Additionally, 5-acetyl-2-methyl-N-2-naphthyl-3-furamide has been shown to improve cognitive function in animal models of schizophrenia and depression.
Propiedades
IUPAC Name |
5-acetyl-2-methyl-N-naphthalen-2-ylfuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO3/c1-11(20)17-10-16(12(2)22-17)18(21)19-15-8-7-13-5-3-4-6-14(13)9-15/h3-10H,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJNZRDCGSWCZPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)C(=O)C)C(=O)NC2=CC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
34.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49725753 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,5-diphenyl-1,2,4,5-tetraazabicyclo[2.2.1]heptane](/img/structure/B5868142.png)
![2-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-3-phenyl-4(3H)-quinazolinone](/img/structure/B5868145.png)

![1-[(3-methyl-1-benzofuran-2-yl)carbonyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5868165.png)
![N-[2-(difluoromethoxy)phenyl]-N'-(2,5-dimethoxyphenyl)urea](/img/structure/B5868171.png)
![7-(difluoromethyl)-N-(2-ethylphenyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5868173.png)
![ethyl 2-{[N-(3-methoxyphenyl)-N-(methylsulfonyl)glycyl]amino}benzoate](/img/structure/B5868181.png)
![N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-N'-(2-methoxyphenyl)urea](/img/structure/B5868192.png)
![2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5868198.png)


![methyl {3-[(3-methylbenzoyl)amino]phenoxy}acetate](/img/structure/B5868206.png)

